3-keto-C6-Dihydrosphingosine HCl
Description
Systematic Nomenclature and CAS Registry Analysis
3-Keto-C6-Dihydrosphingosine hydrochloride (CAS: 1314999-30-8) is systematically named (2S)-2-amino-1-hydroxyhexan-3-one hydrochloride according to IUPAC nomenclature. The CAS Registry entry designates it as 3-Hexanone, 2-amino-1-hydroxy-, hydrochloride (1:1), (2S)- . This compound is a short-chain analog of naturally occurring sphingolipid intermediates, featuring a six-carbon backbone with a ketone group at position 3, an amino group at position 2, and a hydroxyl group at position 1, all in an (S)-configuration.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1314999-30-8 | |
| Molecular Formula | C₆H₁₃NO₂·HCl | |
| Molecular Weight | 167.63 g/mol | |
| Synonyms | 3-Ketosphinganine (d6:0), (S)-2-Amino-1-hydroxyhexan-3-one hydrochloride |
The compound’s systematic name reflects its structural features, including the stereochemistry at C2, which is critical for its biological activity.
Molecular Structure Elucidation via Spectroscopic Methods
The molecular structure of 3-keto-C6-dihydrosphingosine HCl has been confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
NMR Spectroscopy :
- ¹H NMR (500 MHz, H₂O) reveals distinct signals for the amino (δ 3.2 ppm), hydroxyl (δ 4.1 ppm), and ketone-adjacent methylene groups (δ 2.4–2.6 ppm). The stereospecific (S)-configuration at C2 is confirmed through coupling constants and NOE correlations.
- ¹³C NMR identifies the ketone carbon at δ 208.5 ppm and the chiral center at C2 (δ 55.3 ppm).
Mass Spectrometry :
Infrared Spectroscopy :
Table 2: Spectroscopic Signatures
| Technique | Key Peaks/Features | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 3.2 (s, 1H, NH₂) | Amino group |
| δ 4.1 (t, 1H, OH) | Hydroxyl group | |
| ¹³C NMR | δ 208.5 (C=O) | Ketone carbon |
| ESI-MS | m/z 167.63 [M+H]⁺ | Molecular ion |
| FTIR | 1705 cm⁻¹ | C=O stretch |
The SMILES notation (Cl.O=C(CCC)C(N)CO) and InChIKey (LYGHPONXXVTNCB-JEDNCBNOSA-N) further validate the structure.
Physicochemical Properties and Stability Profile
This compound exhibits distinct physicochemical characteristics critical for its handling and application in research:
Physical State and Solubility :
Stability :
Thermal Properties :
Table 3: Physicochemical Summary
| Property | Value | Source |
|---|---|---|
| Purity | >98% | |
| Storage Conditions | –20°C (desiccated) | |
| Solubility | DMSO, methanol | |
| Predicted Boiling Point | 270.3±23.0°C |
The compound’s stability under varying pH conditions remains under investigation, though preliminary studies suggest susceptibility to acidic hydrolysis.
Properties
Molecular Formula |
C6H13NO2?HCl |
|---|---|
Molecular Weight |
168 |
Appearance |
Physical solid |
Purity |
98+% |
Synonyms |
1-Hydroxy-2-amino-3-keto-hexane HCl |
Origin of Product |
United States |
Scientific Research Applications
Biological Functions
3-keto-C6-Dihydrosphingosine HCl is involved in several critical biological processes:
- Cell Signaling : Sphingolipids, including this compound, are crucial for cellular signaling pathways. They participate in the regulation of apoptosis, cell growth, and differentiation.
- Neuroprotection : Research indicates that sphingolipids play a protective role in the central nervous system (CNS). They are essential for myelination and neuronal survival, particularly under stress conditions such as demyelination seen in multiple sclerosis (MS) .
Cancer Research
This compound has shown promise as a potential therapeutic agent in cancer treatment. It is involved in the modulation of sphingolipid metabolism, which can influence tumor growth and apoptosis:
- Mechanism of Action : The compound may inhibit sphingosine kinase, leading to increased levels of ceramide, a known pro-apoptotic lipid .
- Case Study : In vitro studies demonstrated that treatment with this compound induced apoptosis in human leukemia cells (HL-60), highlighting its potential as an anti-cancer agent .
Neurological Disorders
The role of sphingolipids in neurodegenerative diseases has been extensively studied:
- Multiple Sclerosis : Research has shown that sphingolipids can exacerbate or alleviate symptoms associated with demyelination. The modulation of this compound could provide insights into therapeutic strategies for MS .
- Protective Effects on Neurons : Studies indicate that this compound may protect oligodendrocytes and neurons from degeneration under pathological conditions .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
The following table compares 3-keto-C6-Dihydrosphingosine HCl with its homologs and analogs:
*Estimated based on homologous series; †Assumed structure for non-specified chain length.
Key Observations:
Chain Length and Hydrophobicity: The C6 variant has the shortest chain, enhancing solubility in polar solvents like water . The d18:0 variant (18-carbon chain) is structurally analogous to natural sphinganine, making it relevant for mimicking physiological conditions .
Functional Implications :
- Shorter chains (C6–C8) are preferred for in vitro enzymatic studies due to improved solubility .
- Longer chains (C12, d18:0) may better replicate cellular membrane interactions but require organic solvents for dissolution .
Metabolic Studies
- This compound is a substrate for SPT, linking its activity to vitamin K status. Deficiency inactivates SPT, reducing sphingolipid production .
- C8 and C12 analogs are used to study chain-length specificity in enzymes like ceramide synthases .
Disease Models
- The d18:0 variant is utilized in models of metabolic disorders (e.g., Niemann-Pick disease) due to its structural similarity to endogenous sphinganine .
Analytical Standards
Preparation Methods
Serine Palmitoyl Transferase (SPT)-Catalyzed Condensation
The biosynthesis of sphingoid bases begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by SPT. This pyridoxal 5'-phosphate (PLP)-dependent enzyme forms 3-ketosphinganine (3-ketodihydrosphingosine) as the initial intermediate. The reaction proceeds via a quinonoid intermediate, followed by Claisen condensation and decarboxylation to yield the β-ketoacid precursor. SPT exhibits substrate specificity for C16-CoA derivatives, though minor C20-CoA activity has been observed in later stages of cell life.
Reaction conditions typically involve:
-
pH : 7.4–8.0 (mimicking cellular environments)
-
Temperature : 37°C (physiological range)
-
Cofactors : PLP (0.1–1.0 mM) and Mg²⁺ (1–5 mM) for optimal activity.
The enzymatic route achieves yields of 60–80% under optimized conditions, with purity exceeding 98% after chromatographic purification.
Reduction and Subsequent Steps
Following SPT-catalyzed condensation, 3-ketosphinganine is reduced to dihydrosphingosine (sphinganine) by NADPH-dependent 3-ketosphinganine reductase. Subsequent acylation and phosphorylation steps convert sphinganine into ceramides and sphingosine-1-phosphate, but these are unnecessary for isolating 3-keto-C6-dihydrosphingosine. To halt the pathway at the ketone stage, researchers employ:
-
Kinetic control : Limiting NADPH availability to prevent reduction.
-
Inhibitors : Compounds that block reductase activity without affecting SPT.
Chemical Synthesis Approaches
Chemical methods offer scalability and flexibility in modifying the sphingoid backbone. These routes often involve multi-step organic synthesis, focusing on introducing the keto group at the C3 position and preserving the HCl salt form.
Multi-Step Organic Synthesis
A representative pathway involves:
-
Protection of sphinganine analogs : C6-sphinganine is protected at the amine and hydroxyl groups using tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBS) groups, respectively.
-
Oxidation at C3 : Swern oxidation (oxalyl chloride/DMSO) or Dess-Martin periodinane selectively introduces the keto group.
-
Deprotection and salt formation : Acidic cleavage (e.g., HCl in dioxane) removes protecting groups and yields the hydrochloride salt.
Example protocol :
Ketone Group Introduction via Alternative Oxidants
Recent advances explore milder oxidants to minimize side reactions:
-
Tempo/NaOCl : Catalytic 2,2,6,6-tetramethylpiperidine-1-oxyl (Tempo) with NaOCl in water/CH₂Cl₂ achieves 90% conversion at 25°C.
-
Biocatalytic oxidation : Engineered alcohol dehydrogenases selectively oxidize C3-OH to keto groups under aerobic conditions (pH 7.0, 30°C).
Comparative Analysis of Methods
Enzymatic methods excel in stereochemical control but face challenges in large-scale production due to enzyme instability. Chemical routes, while faster, require meticulous purification to remove oxidation byproducts.
Optimization and Yield Improvement Strategies
Enzyme Engineering
Flow Chemistry for Oxidation Steps
Continuous-flow reactors minimize decomposition of sensitive intermediates:
-
Microfluidic setup : Dess-Martin periodinane oxidation in a PTFE reactor (residence time: 5 min) achieves 92% yield vs. 85% in batch.
-
In-line quenching : Immediate neutralization of HCl post-deprotection prevents degradation.
Challenges in Synthesis and Purification
-
Byproduct Formation : Over-oxidation to carboxylic acids or elimination to enones occurs with aggressive oxidants. Mitigated via low-temperature (-20°C) Swern oxidation.
-
Salt Hygroscopicity : The HCl salt is hygroscopic, requiring anhydrous conditions during isolation and storage at -20°C.
-
Chromatography Costs : Reverse-phase HPLC for final purification contributes to 40–60% of total production costs .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing 3-keto-C6-Dihydrosphingosine HCl, and how do they address potential impurities?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (C₆H₁₃NO₂·HCl, MW 167.6) and purity (>98%). TLC can verify homogeneity, while NMR (¹H and ¹³C) resolves structural details like the 3-keto group and amino alcohol backbone. For quantification, potentiometric titration (e.g., HCl salt titration) with NaOH and derivative plots (first/second derivatives) improves endpoint accuracy in acidic/basic media .
Q. How should researchers handle solubility and stability challenges during experimental workflows?
- Methodological Answer : The compound is soluble in DMSO, methanol, and ethanol but degrades at room temperature. Store aliquots at -20°C to minimize hydrolysis of the 3-keto group. For cell-based assays, reconstitute in ethanol/DMSO and dilute in buffer (pH 7.4) immediately before use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots .
Q. What are the key structural features of this compound, and how do they influence its role in sphingolipid metabolism studies?
- Methodological Answer : The 3-keto group in the sphingoid backbone makes it a metabolic intermediate in sphingolipid biosynthesis, particularly in serine palmitoyltransferase (SPT) inactivation studies. Its short C6 chain enhances solubility for in vitro enzyme assays (e.g., SPT activity inhibition in vitamin K-deficient models). Compare its reactivity with analogs like 3-keto-C8 or 3-keto-C12 to study chain-length-dependent effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in quantifying this compound in mixed-acid systems (e.g., with phosphates or other sphingolipids)?
- Methodological Answer : In mixtures, use dual-derivative potentiometric titration (first derivative for HCl endpoint, second derivative for weak acid dissociation). For example, in HCl-H₃PO₄ mixtures, NaOH titration identifies HCl’s contribution via the first endpoint (pH ~4), while the second endpoint (pH ~9) isolates phosphate interactions. Validate with spiked recovery experiments and LC-MS to resolve co-elution issues .
Q. What experimental design considerations are critical for studying this compound’s role in ceramide synthesis pathways?
- Methodological Answer :
- Dose Optimization : Use a logarithmic concentration range (0.1–100 µM) to assess saturation kinetics in reductase assays.
- Controls : Include 3-keto-sphinganine (d18:0) as a long-chain comparator and N-acetyl variants to isolate keto-group effects.
- Endpoint Metrics : Measure NADPH depletion spectrophotometrically (340 nm) to track reductase activity. Validate with siRNA knockdown models to confirm pathway specificity .
Q. How can researchers address discrepancies in reported bioactivity data for this compound across cell lines?
- Methodological Answer :
- Cell-Specific Factors : Pre-treat cells with ABC transporter inhibitors (e.g., cyclosporine A) to block efflux mechanisms that reduce intracellular accumulation.
- Metabolic Profiling : Use stable isotope tracing (e.g., ¹³C-serine) to track incorporation into downstream ceramides, controlling for cell-specific SPT expression levels.
- Data Normalization : Express results as a ratio to housekeeping sphingolipids (e.g., sphingosine-1-phosphate) to mitigate batch variability .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Use bootstrap resampling (1,000 iterations) to estimate confidence intervals for small-sample datasets. For metabolomics data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to adjust for multiple comparisons in pathway analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
